Iodopentafluoroacetone

Beschreibung

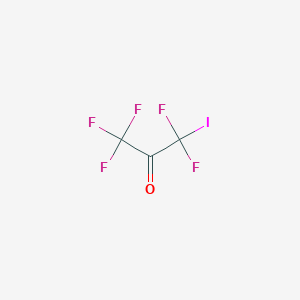

Iodopentafluoroacetone is a chemical compound with the molecular formula C₃F₅IO. It consists of a fluorine atom and five carbons, with an ether linkage in its structure, making it a member of the class of ethers . This compound is known for its unique properties and applications in various fields of scientific research.

Eigenschaften

IUPAC Name |

1,1,1,3,3-pentafluoro-3-iodopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F5IO/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHYRGJEKKILDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396600 | |

| Record name | Iodopentafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57069-95-1 | |

| Record name | Iodopentafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iodopentafluoroacetone can be synthesized through several methods. One common method involves the reaction of pentafluoroacetone with iodine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The industrial production methods are designed to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Iodopentafluoroacetone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Higher oxidation state compounds such as iodopentafluoroacetic acid.

Reduction: Lower oxidation state compounds such as iodopentafluoropropanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Iodopentafluoroacetone has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and fluorination reactions.

Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential use in drug development and diagnostic imaging.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of iodopentafluoroacetone involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Vergleich Mit ähnlichen Verbindungen

Iodopentafluoroacetone can be compared with other similar compounds such as:

Pentafluoroacetone: Similar in structure but lacks the iodine atom.

Iodotrifluoroacetone: Contains fewer fluorine atoms compared to this compound.

Iodopentafluoropropane: Similar in structure but with different functional groups.

Uniqueness: this compound is unique due to its combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other compounds may not be as effective.

Biologische Aktivität

Iodopentafluoroacetone (IPFA), a halogenated ketone with the molecular formula CFI, has garnered attention in biochemical research due to its unique structural properties and potential biological applications. This article explores the biological activity of IPFA, including its mechanisms of action, effects on cellular processes, and implications for drug development.

This compound is characterized by its high reactivity, primarily attributed to the presence of fluorine atoms and an iodine atom. The compound undergoes homolytic dissociation of the C-I bond, generating a stable heteroallyl radical, which can participate in various chemical reactions. This radical formation is crucial for its interactions with biological macromolecules.

Target Compounds

IPFA primarily targets unsaturated compounds, such as ethylene and tetrafluoroethylene. Upon thermal initiation, it can add to these compounds, forming adducts that serve as precursors for further reactions, such as intramolecular cyclization in the presence of cesium fluoride (CsF) .

Cellular Interactions

Research indicates that this compound can induce significant cellular effects:

- Oxidative Stress : IPFA has been shown to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This effect can result in cellular damage and apoptosis.

- Organelle Damage : The compound may disrupt normal organelle function, affecting mitochondrial integrity and endoplasmic reticulum stress responses .

- Enzyme Interactions : IPFA interacts with various enzymes, potentially inhibiting or activating their functions depending on the concentration and context .

Dosage Effects

The biological activity of IPFA varies significantly with dosage:

- Low Doses : Minimal impact on cellular functions; potential use as a biochemical probe.

- High Doses : Induction of toxic effects, including organ damage and increased apoptosis rates in animal models .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion. Its high electronegativity allows it to form stable complexes with various proteins and metals, influencing its metabolic fate within biological systems. The compound's transport mechanisms involve interactions with cellular transporters that facilitate its movement across membranes .

Research Applications

This compound's unique properties make it valuable in several research areas:

- Biochemical Studies : Used to investigate enzyme mechanisms and protein interactions due to its reactivity.

- Pharmacology : Explored for potential applications in drug development and diagnostic imaging due to its ability to modify biological pathways .

- Organic Synthesis : Acts as a reagent in organic synthesis and fluorination reactions .

Comparative Analysis

To better understand IPFA's unique characteristics, it can be compared with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Pentafluoroacetone | Lacks iodine atom | Similar reactivity but less potent |

| Iodotrifluoroacetone | Fewer fluorine atoms | Reduced biological activity |

| Iodopentafluoropropane | Different functional groups | Varied applications |

Case Studies

Although research on this compound is limited, several studies highlight its potential:

- Enzyme Mechanism Studies : Investigations into how IPFA affects specific enzyme pathways have shown promise in understanding metabolic regulation and enzyme inhibition mechanisms.

- Toxicological Assessments : Animal model studies have demonstrated dose-dependent effects on organ function and cellular viability, providing insights into safety profiles for potential therapeutic uses.

Q & A

Q. What peer-review criteria are critical for validating novel applications of this compound in asymmetric synthesis?

- Methodological Answer : Reviewers should demand (1) Chiral HPLC/CE data confirming enantiomeric excess; (2) Control experiments excluding background reactions; (3) Crystallographic evidence of transition-state analogs. Cross-validation with independent labs using shared reagent batches is strongly advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.